molecular formula C13H7ClF2O2 B1422170 2-Chloro-4-(2,6-difluorophenyl)benzoic acid CAS No. 1262006-10-9

2-Chloro-4-(2,6-difluorophenyl)benzoic acid

Cat. No. B1422170
M. Wt: 268.64 g/mol
InChI Key: VQDVFCVHUARFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2,6-difluorophenyl)benzoic acid is an important intermediate in medicinal compounds and pesticides . It is used in the preparation of various chemical compounds .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is C13H7ClF2O2 . The InChI code is 1S/C13H7ClF2O2/c14-9-6-7 (4-5-8 (9)13 (17)18)12-10 (15)2-1-3-11 (12)16/h1-6H, (H,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is 268.65 . The compound is a solid . The solubility of the compound in 95% ethanol is 50 mg/mL .

Scientific Research Applications

Fluorescence Probe Development

2-Chloro-4-(2,6-difluorophenyl)benzoic acid plays a role in the development of novel fluorescence probes. These probes are designed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. Such probes are crucial for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

Crystal Structure Analysis

The crystal structure of derivatives of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid, like 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid, has been a subject of research. Understanding the crystal structure aids in comprehending the chemical and physical properties of these compounds, which is valuable for various scientific applications (Kennard et al., 1982).

Environmental Purification Applications

Studies have explored the use of compounds like 2-Chloro-4-(2,6-difluorophenyl)benzoic acid in environmental purification, particularly in the purification of water. These compounds can play a role in the photodecomposition of organic pollutants under UV light, contributing to environmental remediation efforts (Matthews, 1990).

Antimicrobial Properties

Some derivatives of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid have been investigated for their antimicrobial properties. These studies aim to understand the efficacy of these compounds against various microbial strains, potentially leading to their application in treating infections (Limban et al., 2008).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H302 - H315 - H318 - H335 . The precautionary statements include P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

2-chloro-4-(2,6-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-9-6-7(4-5-8(9)13(17)18)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDVFCVHUARFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689700
Record name 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2,6-difluorophenyl)benzoic acid

CAS RN

1262006-10-9
Record name 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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